2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid
Overview
Description
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid is an organic compound with the molecular formula C10H10F3NO3 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-methyl-2-propanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are optimized to handle large quantities, often involving automated chromatography systems and crystallization units to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and receptor interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyridine ring can interact with active sites of enzymes or binding sites of receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
- Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
Uniqueness
2-Methyl-2-(5-(trifluoromethyl)pyridin-2-yloxy)propanoic acid is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a versatile platform for further chemical modifications. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-9(2,8(15)16)17-7-4-3-6(5-14-7)10(11,12)13/h3-5H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTDVFRJNNKHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582645 | |
Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
605680-62-4 | |
Record name | 2-Methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10582645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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